Ethyl 3-hydroxypentanoate

Biocatalysis Asymmetric synthesis Chiral building blocks

Ethyl 3-hydroxypentanoate (CAS 54074-85-0) is a C7 β-hydroxy ester with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 g/mol. The compound features a secondary hydroxyl group at the 3-position of a pentanoic acid backbone esterified with ethanol.

Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
CAS No. 54074-85-0
Cat. No. B3053493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-hydroxypentanoate
CAS54074-85-0
Molecular FormulaC7H14O3
Molecular Weight146.18 g/mol
Structural Identifiers
SMILESCCC(CC(=O)OCC)O
InChIInChI=1S/C7H14O3/c1-3-6(8)5-7(9)10-4-2/h6,8H,3-5H2,1-2H3
InChIKeyYESYELHMPYCIAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Hydroxypentanoate (CAS 54074-85-0) – Chemical Identity and Baseline Specifications for Procurement


Ethyl 3-hydroxypentanoate (CAS 54074-85-0) is a C7 β-hydroxy ester with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 g/mol [1]. The compound features a secondary hydroxyl group at the 3-position of a pentanoic acid backbone esterified with ethanol [1]. Computed physicochemical descriptors include an XLogP3 of 0.7, a topological polar surface area (TPSA) of 46.5 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and five rotatable bonds [1]. This structural profile positions ethyl 3-hydroxypentanoate as an intermediate-sized hydroxy ester with moderate hydrophobicity, occupying a distinct niche between shorter-chain (C4) and longer-chain (C6) β-hydroxy esters.

Ethyl 3-Hydroxypentanoate – Why C5 Chain Length Precludes Simple Substitution by C4 or C6 Analogs


Generic substitution among β-hydroxy esters of different chain lengths is not scientifically defensible because the C5 backbone of ethyl 3-hydroxypentanoate presents a unique stereochemical challenge during asymmetric synthesis. Unlike the readily resolved C4 (ethyl 3-hydroxybutanoate) and C6 (ethyl 3-hydroxyhexanoate) homologs, which can be obtained in >99% enantiomeric excess (ee) via standard baker's yeast reductions, the C5 compound exhibits inherent enzyme promiscuity that yields approximately 50% ee of each enantiomer under conventional conditions [1]. Achieving high enantiopurity for ethyl 3-hydroxypentanoate requires specialized optimization strategies—such as allyl alcohol inhibition or oxygen-limited fermentation—to reach 92–97% ee [1]. Consequently, a user requiring enantiopure β-hydroxy esters cannot simply interchange chain lengths without fundamentally altering the synthetic methodology, yield, and cost structure. This chain-length-dependent stereoselectivity is a critical procurement differentiator that must be anchored in quantitative evidence.

Ethyl 3-Hydroxypentanoate – Quantitative Differentiation Against Closest Analogs


Chiral Reduction Efficiency: Ethyl 3-Hydroxypentanoate vs. C4 and C6 Homologs in Baker's Yeast Biocatalysis

In the baker's yeast (Saccharomyces cerevisiae)-mediated reduction of prochiral 3-oxo esters, ethyl 3-hydroxypentanoate exhibits fundamentally different stereoselectivity behavior compared to its C4 and C6 homologs. Under standard fermenting conditions, the C5 compound yields approximately 50% ee of the (R)-enantiomer and 50% ee of the (S)-enantiomer [1]. In contrast, ethyl 3-hydroxybutanoate (C4) consistently yields the (S)-enantiomer in >99% ee, and ethyl 3-hydroxyhexanoate (C6) yields the (R)-enantiomer in >99% ee [2]. Achieving high enantiopurity with the C5 ester requires specialized intervention: the addition of allyl alcohol and sugar shifts stereoselectivity toward the (R)-enantiomer, reaching 92–97% ee [1]. Using oxygen-limited fermentation and gluconolactone co-substrate, both enantiomers can be accessed with d-(R) in 96% ee and l-(S) in 93% ee [2].

Biocatalysis Asymmetric synthesis Chiral building blocks

Hydrophobicity Profile: Balanced XLogP3 of Ethyl 3-Hydroxypentanoate Between C4 and C6 Homologs

The calculated partition coefficient (XLogP3) of ethyl 3-hydroxypentanoate is 0.7 [1][2]. This value lies approximately midway between that of the C4 homolog ethyl 3-hydroxybutanoate (XLogP3 ~0.2) and the C6 homolog ethyl 3-hydroxyhexanoate (XLogP3 1.29) [3]. The incremental increase of approximately 0.5–0.6 Log P units per additional methylene unit reflects predictable chain-length effects on lipophilicity.

Medicinal chemistry Drug design Lipophilicity

Physical Handling Properties: Boiling Point Differentiation Among Ethyl and Methyl β-Hydroxy Esters

Ethyl 3-hydroxypentanoate has an estimated boiling point of 223.04 °C at 760 mmHg [1]. This value is intermediate between the more volatile ethyl 3-hydroxybutanoate (C4 ethyl ester, boiling point ~170 °C) and the less volatile ethyl 3-hydroxyhexanoate (C6 ethyl ester, boiling point ~241.7 °C) . The methyl ester analog of the same C5 chain, methyl 3-hydroxypentanoate, has a lower boiling point of 203.95 °C [2].

Process chemistry Distillation Physical properties

Regulatory Differentiation: FEMA GRAS Status for Flavor Applications

Ethyl 3-hydroxypentanoate is not listed in the FEMA GRAS (Generally Recognized as Safe) inventory and does not have an assigned FEMA number [1]. In contrast, the C4 homolog ethyl 3-hydroxybutyrate is approved as a flavoring substance under FEMA number 3428 and JECFA number 594, with established specifications for food use [2].

Flavor chemistry Regulatory compliance Food additives

Ethyl 3-Hydroxypentanoate – Evidence-Based Application Scenarios for Scientific Procurement


Asymmetric Synthesis of Chiral Building Blocks Requiring C5 β-Hydroxy Esters

Researchers aiming to access both enantiomers of a C5 β-hydroxy ester for downstream chiral synthesis should procure ethyl 3-hydroxypentanoate specifically when a 5-carbon backbone is required. Evidence demonstrates that while C4 and C6 homologs are readily resolved to >99% ee with standard baker's yeast, the C5 compound demands specialized biocatalytic conditions to achieve 92–97% ee [1]. This property is exploited in the synthesis of insect pheromones (e.g., serricornine, quadrilure) that require a C5 chain length [1].

Medicinal Chemistry Lead Optimization Requiring Balanced Hydrophobicity

In drug discovery programs where the β-hydroxy ester moiety is used as a prodrug handle or solubility-modifying group, ethyl 3-hydroxypentanoate offers a calculated XLogP3 of 0.7—an intermediate value between the more hydrophilic C4 ester (XLogP3 ~0.2) and the more lipophilic C6 ester (XLogP3 1.29) [2][3]. This balanced hydrophobicity profile can be strategically leveraged to fine-tune ADME properties without introducing additional synthetic steps.

Process Development for Distillable β-Hydroxy Ester Intermediates

Process chemists selecting a β-hydroxy ester intermediate where both thermal stability and distillability are required may prefer ethyl 3-hydroxypentanoate due to its intermediate boiling point of 223.04 °C [4]. This property provides a practical window for elevated-temperature reactions while still permitting vacuum distillation without the excessive energy input required for the C6 homolog (241.7 °C) or the evaporative losses associated with the C4 homolog (~170 °C) .

Non-Food Industrial Fragrance or Research-Only Flavor Studies

Ethyl 3-hydroxypentanoate is suitable for industrial fragrance applications or academic flavor research where food-grade regulatory approval is not required. Unlike ethyl 3-hydroxybutyrate (FEMA 3428), which is approved for food use [5], ethyl 3-hydroxypentanoate lacks FEMA GRAS status [6]. Procurement for applications involving human ingestion or food contact must therefore default to the approved C4 analog, while the C5 ester remains viable for non-food fragrance, cosmetics research, or chemical intermediate purposes.

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